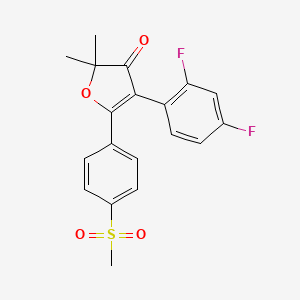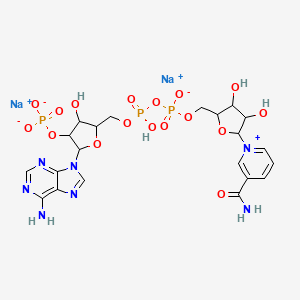
Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Triphosphopyridine nucleotide disodium salt is synthesized from nicotinamide adenine dinucleotide (NAD) by the addition of a phosphate group. This reaction is catalyzed by NAD kinase, which transfers a phosphate group from ATP to NAD, forming NADP .
Industrial Production Methods
Industrial production of triphosphopyridine nucleotide disodium salt involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .
化学反应分析
Types of Reactions
Triphosphopyridine nucleotide disodium salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, being alternately oxidized (NADP+) and reduced (NADPH).
Phosphorylation: The addition of phosphate groups to the molecule.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include glucose-6-phosphate and glucose-6-phosphate dehydrogenase.
Phosphorylation: ATP is used as the phosphate donor in the presence of NAD kinase.
Major Products
Oxidation-Reduction: The major products are NADPH and NADP+.
Phosphorylation: The major product is NADP.
科学研究应用
Triphosphopyridine nucleotide disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various enzymatic reactions and as a reducing agent in synthetic chemistry.
Biology: It plays a vital role in cellular metabolism, particularly in the pentose phosphate pathway.
Medicine: It is used in assays to measure enzyme activity and in the study of metabolic disorders.
作用机制
Triphosphopyridine nucleotide disodium salt functions as an electron carrier in various biochemical reactions. It alternates between its oxidized form (NADP+) and its reduced form (NADPH). The compound is involved in the regulation of the intracellular redox potential, influencing metabolic reactions in vivo . It targets enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are involved in the pentose phosphate pathway and the citric acid cycle, respectively .
相似化合物的比较
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide disodium salt (NADH)
- Nicotinamide adenine dinucleotide phosphate monosodium salt (NADP)
Uniqueness
Triphosphopyridine nucleotide disodium salt is unique due to its additional phosphate group, which distinguishes it from NAD and NADH. This additional phosphate group allows it to participate in specific anabolic reactions that NAD and NADH cannot .
属性
IUPAC Name |
disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDJLMGYRLUKR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N7Na2O17P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


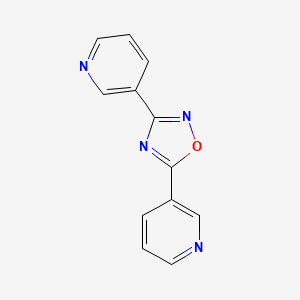



![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
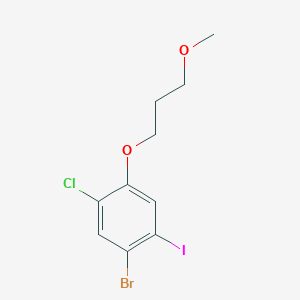
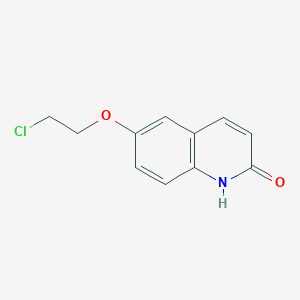
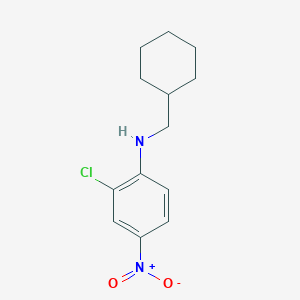
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
